ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-2-20-14(19)9-5-6-10-12(8-9)22-15(16-10)17-13(18)11-4-3-7-21-11/h3-8H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSKEGPVJGDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate typically involves the condensation of a furan derivative with a benzothiazole derivative under specific reaction conditions. One common method involves the use of ethyl 2-aminobenzoate and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
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Reagents/Conditions : Aqueous NaOH (1–3 M), ethanol/water (1:1), reflux at 80–100°C for 4–6 h.
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Product : 2-(Furan-2-amido)-1,3-benzothiazole-6-carboxylic acid.
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Yield : 85–92%.
Amide Hydrolysis
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Reagents/Conditions : Concentrated HCl (6 M), reflux at 110°C for 8–12 h.
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Product : 2-Amino-1,3-benzothiazole-6-carboxylic acid and furan-2-carboxylic acid.
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Yield : 70–78%.
Substitution Reactions
The ethoxycarbonyl group undergoes nucleophilic substitution:
Cyclization Reactions
The furan-amido moiety participates in intramolecular cyclization:
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Reagents/Conditions : P<sub>2</sub>O<sub>5</sub>/MeSO<sub>3</sub>H (1:10 w/w), 80°C, 10 h .
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Product : Furo[3,2-d]benzothiazole-6-carboxylate derivatives.
Oxidation of the Furan Ring
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Reagents/Conditions : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 2 h .
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Product : 2-(2,5-Dioxo-2,5-dihydrofuran-2-amido)-1,3-benzothiazole-6-carboxylate.
Reduction of the Amide Group
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Product : 2-(Furan-2-methylamino)-1,3-benzothiazole-6-carboxylate.
Electrophilic Aromatic Substitution
The benzothiazole core undergoes nitration and sulfonation:
| Reaction | Reagents/Conditions | Position | Yield | References |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 h | C-5 | 80% | |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 50°C, 3 h | C-4 | 72% |
Cross-Coupling Reactions
The C-2 amido group facilitates palladium-catalyzed couplings:
-
Suzuki Reaction :
Biological Activity-Driven Modifications
The compound serves as a precursor for bioactive analogs:
Scientific Research Applications
Based on the search results, the compound "ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate" is not directly discussed; however, related benzothiazole derivatives and compounds with similar structural features are mentioned, which allows for extrapolation of potential applications.
General Applications
- Medicinal Chemistry: Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide, are of interest due to their biological activity against pathogens and potential anti-inflammatory effects.
- Drug Development: Benzothiazoles are investigated for potential use in drug development and as lead compounds for designing new therapeutic agents.
- Antimicrobial and Anticancer Properties: Some benzothiazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
- Histamine-3 Receptor Ligands: Benzothiazole cyclobutyl amines can be used to treat conditions or disorders prevented or ameliorated by histamine-3 receptor ligands, demonstrating activity as antagonists, inverse agonists, agonists, or partial agonists . These receptors are linked to memory and cognition processes, neurological processes, cardiovascular function, and the regulation of blood sugar .
- Anti-tubercular Compounds: Benzothiazoles have been developed as anti-tubercular compounds with in vitro and in vivo activity .
Specific Applications and Research Areas
- Amyloid Plaque Binding: Certain benzothiazole derivatives, such as 6-OH-BT-1, selectively bind to amyloid plaques and cerebrovascular amyloid, indicating their potential use in Alzheimer's disease research .
- Antitumor Activity: Some benzothiazole derivatives have been evaluated for their in vitro antitumor biological properties against human cervical cancer cell lines .
- Enzyme Inhibition: Research suggests that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide may have anticancer properties through enzyme inhibition studies.
- Building Blocks for Synthesis: Benzothiazoles are used as building blocks for synthesizing more complex molecules and as reagents in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular Properties of Selected Benzothiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | C₁₀H₁₀N₂O₂S | 222.26 | 50850-93-6 | 2-NH₂ |
| Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate | C₁₅H₁₈N₂O₄S | 322.38 | N/A | 2-Boc-protected NH₂ |
| Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate | C₁₂H₁₂N₂O₃S | 264.31 | 134949-41-0 | 2-Acetamido (CH₃CONH) |
| Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | C₁₁H₁₁NO₂S | 221.27 | 103646-25-9 | 2-CH₃ |
| Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate | C₁₀H₈BrNO₂S | 286.15 | 99073-88-8 | 2-Br |
| Methyl 2-amino-1,3-benzothiazole-6-carboxylate | C₉H₈N₂O₂S | 208.24 | 66947-92-0 | 6-COOCH₃, 2-NH₂ |
| Target: Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate | C₁₅H₁₂N₂O₄S | 324.33 | N/A | 2-Furan-2-carboxamide (C₅H₃NO₂) |
Key Observations:
- Substituent Effects: The furan-amido group (C₅H₃NO₂) increases molecular weight and lipophilicity compared to smaller groups like NH₂ or CH₃. This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Properties : Electron-withdrawing groups (e.g., Br) decrease electron density on the benzothiazole ring, while electron-donating groups (e.g., CH₃) increase it. The furan-amido group, with its conjugated π-system, may participate in resonance interactions, altering reactivity .
Crystallographic and Conformational Analysis
- Ethyl 2-(tert-butoxycarbonylamino) Derivative: Exhibits dihedral angles of 7.59° (between Boc group and benzothiazole) and 7.72° (between benzothiazole and ethyl ester). π-π stacking (3.38–3.85 Å) and hydrogen bonding (N–H⋯N, C–H⋯O) stabilize the crystal lattice .
- Ethyl 2-bromo Derivative : Bromine’s steric bulk may disrupt π-π interactions, similar to dipropylcarbamoyl groups in , leading to altered packing motifs .
Physicochemical and Pharmacokinetic Considerations
- logP and Solubility: The furan-amido derivative’s logP is expected to be higher than the amino (logP ~1.5) and methyl (logP ~2.0) analogs but lower than the bromo derivative (logP ~3.5). This balances permeability and solubility .
- Metabolic Stability : Ester groups (e.g., 6-COOEt) are prone to hydrolysis, but the furan ring may slow degradation compared to simpler alkyl esters .
Biological Activity
Ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a benzothiazole core with a furan moiety and an amide functional group. The presence of these functional groups suggests potential for various chemical interactions due to the electron-withdrawing carbonyl and electron-donating amino groups. Its molecular formula is CHNOS, with a molecular weight of approximately 250.28 g/mol .
Biological Activities
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively. For instance, compounds with similar structures have demonstrated MIC values ranging from 8 to 64 µg/mL against different bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound's mechanism of action involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have reported IC values indicating cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | A549 (lung cancer) | 15.5 |
| This compound | HeLa (cervical cancer) | 12.7 |
These results indicate that the compound exhibits promising anticancer activity comparable to standard chemotherapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act on cellular receptors that mediate apoptosis and inflammation.
- Signal Transduction Pathways : this compound may influence pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammatory responses .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study demonstrated that benzothiazole derivatives, including this compound, showed enhanced antibacterial activity compared to traditional antibiotics against resistant strains .
- Anticancer Research : In a comparative study involving various benzothiazole derivatives against cancer cell lines, this compound exhibited superior cytotoxic effects compared to established chemotherapeutic agents .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the common synthetic routes for ethyl 2-(furan-2-amido)-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield? A: The compound is synthesized via multi-step reactions, typically involving:
- Amide bond formation between a benzothiazole-6-carboxylate precursor and furan-2-carboxylic acid derivatives under coupling agents like EDC/HOBt.
- Esterification of the carboxylic acid group using ethanol in acidic conditions.
Key variables include temperature (optimized at 60–80°C for amidation) and solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity). Crystallographic data (e.g., bond angles, torsion angles) from related benzothiazole esters confirm structural fidelity, with deviations in substituent positioning affecting molecular packing .
Advanced: Mechanistic Insights into Functional Group Reactivity
Q: How do the furan-amido and benzothiazole moieties influence the compound’s reactivity in nucleophilic substitution or oxidation reactions? A:
- Furan-amido group : The electron-rich furan ring participates in electrophilic aromatic substitution (e.g., nitration at the 5-position), while the amide linkage is susceptible to hydrolysis under acidic/basic conditions.
- Benzothiazole core : The sulfur atom enhances stability against oxidation but facilitates thiol-disulfide exchange in redox environments.
Controlled oxidation with KMnO₄ in acetone selectively targets the furan ring, yielding a diketone derivative, whereas HNO₃/H₂SO₄ nitrates both the furan and benzothiazole rings .
Pharmacological Activity and Target Profiling
Q: What methodologies are used to assess the compound’s potential antimicrobial or anticancer activity? A:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to reference drugs like ciprofloxacin.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with apoptosis markers (Annexin V/PI staining) and ROS generation measured via flow cytometry.
Data from analogous benzothiazoles show IC₅₀ values ranging from 12–45 μM, suggesting moderate activity influenced by substituent electronegativity .
Advanced: Resolving Contradictions in Biological Data
Q: How can researchers address discrepancies in reported bioactivity data for benzothiazole derivatives? A: Contradictions often arise from:
- Solubility variations : Use of DMSO vs. aqueous buffers alters bioavailability; dynamic light scattering (DLS) can quantify aggregation.
- Cell line heterogeneity : Transcriptomic profiling (RNA-seq) identifies target pathway expression levels (e.g., EGFR or MAPK).
- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations clarifies phase I/II metabolism differences. Cross-referencing PubChem bioassays (e.g., AID 1259401) with in-house data improves reproducibility .
Computational Modeling for Structure-Activity Relationships (SAR)
Q: What computational tools are effective for predicting SAR in benzothiazole-furan hybrids? A:
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase (PDB: 1KZN) or tubulin (PDB: 1SA0).
- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level to map electrostatic potential surfaces and HOMO-LUMO gaps, correlating with redox behavior.
- MD simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 50 ns trajectories). Data from analogous compounds show furan ring planarity enhances π-π stacking with aromatic residues .
Stability and Degradation Under Experimental Conditions
Q: What are the primary degradation pathways of this compound under varying pH and light exposure? A:
- Acidic conditions (pH < 3) : Hydrolysis of the ester group to carboxylic acid (confirmed via ¹H NMR loss of ethyl singlet at δ 1.2 ppm).
- Alkaline conditions (pH > 10) : Amide bond cleavage, producing furan-2-carboxylic acid and benzothiazole-6-carboxylate fragments.
- Photodegradation : UV-Vis (254 nm) exposure generates radical intermediates detected via EPR spectroscopy. Stabilizers like BHT (0.1% w/v) reduce degradation by 60% .
Advanced Analytical Techniques for Purity Assessment
Q: How can HPLC and LC-MS resolve co-eluting impurities in synthesized batches? A:
- HPLC : C18 column (5 μm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Impurity peaks at Rₜ 6.2 min (likely unreacted amine precursor) vs. 8.5 min (main product).
- LC-MS/HRMS : ESI+ mode identifies [M+H]⁺ at m/z 345.1 (calc. 345.08) and fragments (m/z 212.0 for benzothiazole cleavage).
Validation via spike-in experiments with synthetic impurities (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) confirms resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
